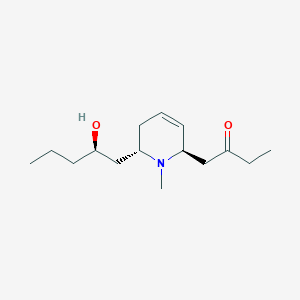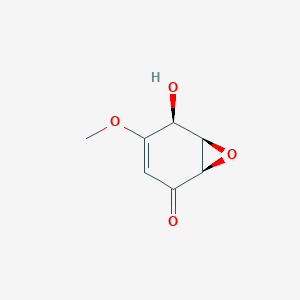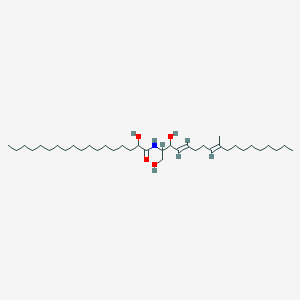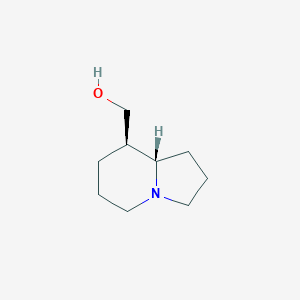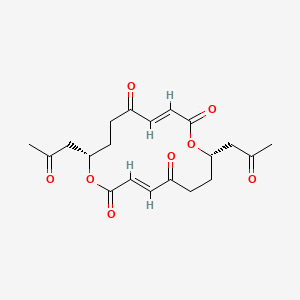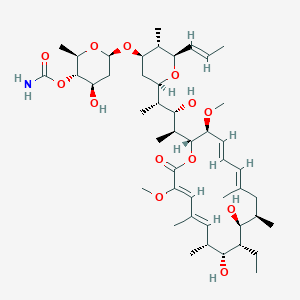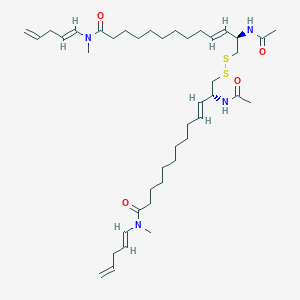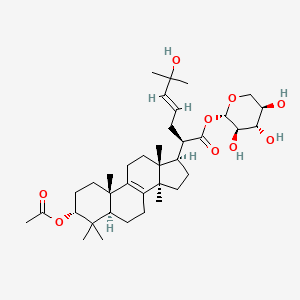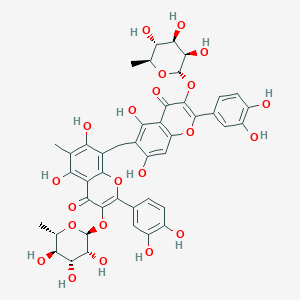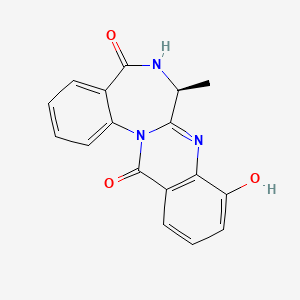
Circumdatin G
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Circumdatin G is a natural product found in Aspergillus ochraceus with data available.
Applications De Recherche Scientifique
UV-A Protection
Circumdatin G, along with other circumdatins, has been isolated from marine-derived fungi. One notable application is in the field of ultraviolet-A (UV-A) protection. Studies have identified circumdatin G as a component in compounds providing protection against UV-A radiation. This suggests potential applications in developing protective agents against UV-A exposure (Zhang, Yang, Kang, Choi, & Son, 2008).
Inhibition of Mitochondrial NADH Oxidase
Circumdatin G has been identified as an alkaloid with biological activity, notably as an inhibitor of mitochondrial NADH oxidase. This enzyme is involved in the mitochondrial respiratory chain, and its inhibition can have significant therapeutic implications. The discovery of circumdatin G's inhibitory effects opens potential research avenues in mitochondrial dysfunction and related diseases (López-Gresa, González, Primo, Moya, Romero, & Estornell, 2005).
Hepatitis C Virus Replication Inhibition
Research has found that circumdatin G, isolated from Aspergillus ochraceus, exhibits activity against the hepatitis C virus (HCV). It was identified during screening for compounds that inhibit the final stage of polyprotein processing in HCV replication. This finding is significant for developing new therapeutic agents for treating HCV (Dai, Carté, Sidebottom, Sek Yew, Ng, Huang, & Butler, 2001).
Propriétés
Nom du produit |
Circumdatin G |
|---|---|
Formule moléculaire |
C17H13N3O3 |
Poids moléculaire |
307.3 g/mol |
Nom IUPAC |
(7S)-9-hydroxy-7-methyl-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione |
InChI |
InChI=1S/C17H13N3O3/c1-9-15-19-14-11(6-4-8-13(14)21)17(23)20(15)12-7-3-2-5-10(12)16(22)18-9/h2-9,21H,1H3,(H,18,22)/t9-/m0/s1 |
Clé InChI |
VNCYXASDDCJEJE-VIFPVBQESA-N |
SMILES isomérique |
C[C@H]1C2=NC3=C(C=CC=C3O)C(=O)N2C4=CC=CC=C4C(=O)N1 |
SMILES canonique |
CC1C2=NC3=C(C=CC=C3O)C(=O)N2C4=CC=CC=C4C(=O)N1 |
Synonymes |
circumdatin G |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 24-[(2S,4S,5S,6S)-5-[(2R,4R,5R,6S)-5-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-23-(dimethylamino)-4,8,12,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate](/img/structure/B1251328.png)
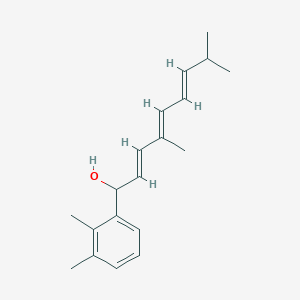

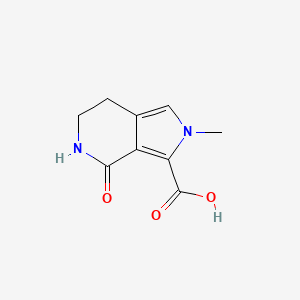
![1-[(4-Azido-3-iodophenyl)methyl]-4-(2-benzhydryloxyethyl)piperidine](/img/structure/B1251335.png)
